2,4-DICHLOROPHENYL CHLOROTHIOFORMATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLOROPHENYL CHLOROTHIOFORMATE: is an organic compound with the chemical formula C7H3Cl3OS. It is a colorless to light yellow liquid that is soluble in non-polar solvents such as ether, chloroform, and benzene, but insoluble in water . This compound is primarily used as an intermediate in organic synthesis and is involved in the production of various pesticides and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,4-DICHLOROPHENYL CHLOROTHIOFORMATE generally involves the reaction of thionitrous chloride with 2,4-dichlorobenzoate . This reaction requires careful control of conditions to ensure the formation of the desired product and minimize by-products.
Industrial Production Methods: In industrial settings, the synthesis of this compound is typically carried out in large-scale reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-DICHLOROPHENYL CHLOROTHIOFORMATE undergoes various types of chemical reactions, including nucleophilic substitution, electrophilic substitution, and esterification reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile. Common reagents include sodium hydroxide or potassium hydroxide under basic conditions.
Electrophilic Substitution: This reaction involves the introduction of an electrophile into the aromatic ring. Common reagents include halogens or nitro compounds under acidic conditions.
Esterification: This reaction involves the formation of an ester by reacting with an alcohol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while esterification can produce esters of 2,4-dichlorophenyl .
Scientific Research Applications
2,4-DICHLOROPHENYL CHLOROTHIOFORMATE has several scientific research applications, including:
Biology: It is used in biochemical studies to investigate the effects of chlorinated phenyl compounds on biological systems.
Medicine: It is involved in the development of pharmaceutical agents that target specific biological pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-DICHLOROPHENYL CHLOROTHIOFORMATE involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted phenyl derivatives that can interact with biological molecules. These interactions can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its effects .
Comparison with Similar Compounds
2,4-dichlorophenyl chlorothioformate: An organic compound with similar chemical properties and applications.
O-(2,4-dichlorophenyl) carbonochloridothioate: Another compound with similar reactivity and uses in organic synthesis.
Uniqueness: this compound is unique in its specific reactivity and the types of reactions it undergoes. Its ability to participate in nucleophilic substitution, electrophilic substitution, and esterification reactions makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
2812-86-4 |
---|---|
Molecular Formula |
C7H3Cl3OS |
Molecular Weight |
241.5 g/mol |
IUPAC Name |
O-(2,4-dichlorophenyl) chloromethanethioate |
InChI |
InChI=1S/C7H3Cl3OS/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H |
InChI Key |
FISIMXSKNBGWFC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(=S)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(=S)Cl |
2812-86-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.